![molecular formula C17H11ClFN5O B2691029 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 894935-45-6](/img/structure/B2691029.png)
5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring and a 1,2,4-oxadiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystal structure, it’s difficult to provide an accurate analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds showed promising results against several bacterial strains and M. tuberculosis H37Rv, indicating their potential as antimicrobial agents (Shingare et al., 2018).
Another study focused on the synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antimicrobial properties. These compounds, bearing fluorine atoms, demonstrated significant potency against a broad panel of bacterial and fungal strains, highlighting the role of fluorine in enhancing antimicrobial activity (Parikh & Joshi, 2014).
Structural Characterization and Properties
Research on fluorinated poly(1,3,4-oxadiazole-ether-imide)s revealed new materials prepared by solution polycondensation, showing high thermal stability and potential for applications requiring materials with high decomposition temperatures and thermal transitions (Hamciuc et al., 2005).
A study on the synthesis and structural characterization of isostructural thiazoles related to the original compound showed their potential for crystallographic studies and applications requiring specific molecular conformations (Kariuki et al., 2021).
Anticancer and Apoptosis Inducing Properties
The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents were explored, identifying compounds with activity against breast and colorectal cancer cell lines. This research opens avenues for the development of new anticancer therapies (Zhang et al., 2005).
Luminescence and Optoelectronic Applications
The study of delayed luminescence in oxadiazole derivatives indicated their suitability for organic light-emitting diodes (OLEDs), with certain compounds achieving high external quantum efficiency. This suggests potential applications in the development of efficient and durable OLED materials (Cooper et al., 2022).
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would likely depend on its potential applications. Given its complex structure and the presence of functional groups often found in bioactive compounds, it could be of interest in medicinal chemistry. Further studies could focus on its synthesis, characterization, and potential biological activities .
Eigenschaften
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c1-10-15(17-20-16(22-25-17)11-5-3-2-4-6-11)21-23-24(10)12-7-8-14(19)13(18)9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOIOIWMOMMJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690946.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2690947.png)
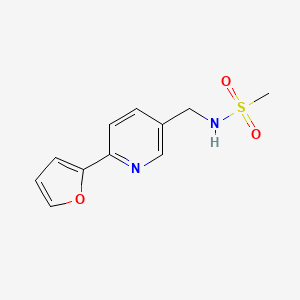

![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)
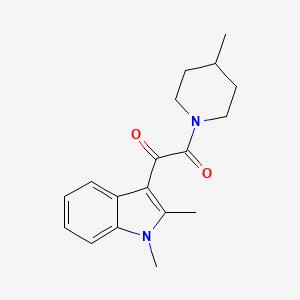

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2690960.png)
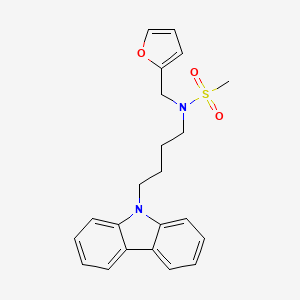
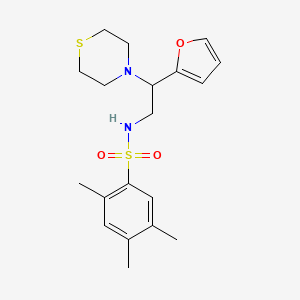
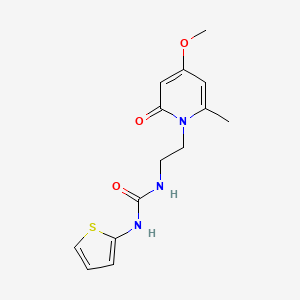
![3-[(benzenesulfonyl)methyl]-N-(prop-2-yn-1-yl)aniline](/img/structure/B2690964.png)

![N,N-Dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2690968.png)